2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde

Description

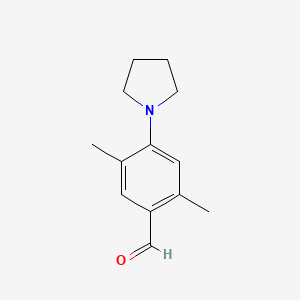

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a pyrrolidine ring at the 4-position and methyl groups at the 2- and 5-positions of the aromatic ring. The pyrrolidine substituent enhances electron-donating properties, while the methyl groups influence steric hindrance and solubility. Structural characterization of this compound and its analogs often employs X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .

Properties

IUPAC Name |

2,5-dimethyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-8-13(14-5-3-4-6-14)11(2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYUJCKCOLIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCCC2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

- 4-Pyrrolidin-1-yl-benzaldehyde (lacking methyl groups): Reduced steric bulk increases reactivity in nucleophilic additions.

- 2,5-Dimethyl-4-morpholino-benzaldehyde (morpholine instead of pyrrolidine): The oxygen atom in morpholine introduces stronger electron-withdrawing effects, altering electronic density on the aromatic ring.

- 4-Pyrrolidin-1-yl-3-nitro-benzaldehyde (nitro group at 3-position): The nitro group enhances electrophilicity but reduces solubility in polar solvents.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde | 231.3 | 98–102 | 2.1 | 15 (DMSO) |

| 4-Pyrrolidin-1-yl-benzaldehyde | 175.2 | 75–78 | 1.3 | 30 (DMSO) |

| 2,5-Dimethyl-4-morpholino-benzaldehyde | 247.3 | 105–108 | 1.8 | 10 (DMSO) |

Note: Data are illustrative; experimental values may vary based on crystallization conditions and purity.

Research Findings and Methodological Considerations

Crystallographic Insights

SHELX-based refinements reveal that the methyl groups in this compound induce a planar conformation in the aromatic ring, whereas bulkier substituents (e.g., tert-butyl) cause significant distortion. These structural nuances impact packing efficiency and crystallinity .

Pharmacological Potential

Though direct studies on this compound are scarce, its analogs demonstrate moderate inhibition of cytochrome P450 enzymes. Comparative toxicity profiles suggest that methyl groups reduce metabolic degradation compared to halogenated analogs.

Biological Activity

2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a benzaldehyde moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly in the context of antibacterial and anticancer activities.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, crucial enzymes in bacterial and cancer cell metabolism .

- Cell Growth Regulation : It has been observed to suppress cell growth while enhancing specific metabolic pathways, such as glucose uptake and ATP production during monoclonal antibody production .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antibacterial Activity :

A study evaluating a series of pyrrolidine derivatives found that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial metabolic pathways by inhibiting DHFR . -

Anticancer Properties :

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The inhibition of enoyl ACP reductase was identified as a critical pathway through which the compound exerts its anticancer effects . -

Enhanced Monoclonal Antibody Production :

Research indicated that supplementing cell cultures with this compound not only improved monoclonal antibody yields but also positively influenced the glycosylation profile of the antibodies produced . This suggests potential applications in biopharmaceutical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.